2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-3-20-25-24-29(26-20)23(30)22(32-24)21(17-9-11-19(31-2)12-10-17)28-15-13-27(14-16-28)18-7-5-4-6-8-18/h4-12,21,30H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHYHJIMLFJMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel derivative belonging to the thiazole and triazole classes. These classes of compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
- Mechanism of Action : The compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal properties:
- It demonstrated potent activity against a range of bacterial strains, comparable to standard antibiotics such as streptomycin.
- In antifungal assays, it showed superior efficacy compared to traditional antifungal agents like bifonazole .
Anti-inflammatory Properties
Research indicates that derivatives of thiazoles and triazoles possess anti-inflammatory effects:
- The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- The presence of the 4-methoxyphenyl and 4-phenylpiperazine groups enhances its interaction with biological targets.
- Modifications in the thiazole and triazole moieties can lead to variations in potency and selectivity against different biological pathways.
Comparative Biological Activity Table
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of thiazole and triazole compounds exhibit significant antimicrobial activities. The incorporation of the thiazolo[3,2-b][1,2,4]triazole framework has been linked to enhanced efficacy against various bacterial and fungal strains. For instance:
- Antifungal Activity : Compounds with similar structures have shown potent antifungal effects against pathogens like Candida and Aspergillus species. The 1,2,4-triazole derivatives often outperform conventional antifungal agents in terms of minimum inhibitory concentration (MIC) values .
- Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of substituents such as methoxyphenyl groups can significantly enhance antibacterial activity .
Anticancer Potential
The thiazolo[3,2-b][1,2,4]triazole structure is associated with anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Targeting Specific Pathways : These compounds may interact with key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt/mTOR pathway.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
- A study published in PMC highlighted that triazole derivatives exhibited superior antifungal activity compared to established treatments like azoles .
- Another research article indicated that thiazole-containing compounds displayed significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Summary Table of Biological Activities
Comparison with Similar Compounds
a) 2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 886911-20-2)
- Key Differences : Replaces the 4-methoxyphenyl group with a 4-(trifluoromethyl)phenyl group and substitutes 4-phenylpiperazine with 4-ethylpiperazine.
- Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, while the ethylpiperazine may reduce CNS penetration compared to phenylpiperazine .
- Molecular Weight : 439.5 g/mol (vs. ~455 g/mol for the target compound, estimated based on structural similarity).
b) (5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Key Differences : Features an ethoxyphenyl group and a pyrazole-methylidene substituent instead of the methoxyphenyl-piperazine system.
Compounds with Related Heterocyclic Cores
a) 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Core Structure : Benzothiazole-pyrazoline hybrid (vs. thiazolo-triazole in the target compound).
- Pharmacological Relevance: Demonstrates antitumor and antidepressant activity, attributed to the pyrazoline moiety’s ability to modulate monoamine oxidase (MAO) or serotonin receptors .
b) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Features : Fluorophenyl substituents and a triazole-pyrazole-thiazole architecture.
- Structural Insights : Crystallographic data reveal near-planar conformations, suggesting rigidity that may limit binding to flexible receptor pockets. This contrasts with the target compound’s phenylpiperazine group, which introduces conformational flexibility .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Compounds like those in and were synthesized in high yields (>70%) via condensation reactions, suggesting scalable routes for the target compound .
- Bioactivity Trends : The presence of methoxy or fluoro substituents correlates with improved blood-brain barrier penetration, while bulkier groups (e.g., trifluoromethyl) may favor peripheral targets .
- Crystallographic Data : Isostructural compounds () exhibit planar conformations, implying that the target molecule’s phenylpiperazine group could introduce torsional strain, affecting packing efficiency and solubility .
Q & A
Q. How can I optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation (thiazole and triazole) followed by functionalization with substituted piperazine and methoxyphenyl groups. Key steps include:
- Thiazole-triazole core synthesis : Use thiourea derivatives and hydrazine hydrate under reflux in ethanol, with pH adjustment to ~6–7 to minimize side reactions .
- Piperazine coupling : React intermediates with 4-phenylpiperazine in DMF at 80–90°C for 12–18 hours, using K₂CO₃ as a base to facilitate nucleophilic substitution .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization in methanol to achieve ≥95% purity .
- Critical Parameters :
- Temperature control during cyclization (avoid exceeding 100°C to prevent decomposition).
- Solvent choice (ethanol for solubility vs. DMF for reactivity) .
Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on diagnostic peaks:
- Thiazole protons at δ 7.8–8.2 ppm (C2-H).
- Triazole C5-methyl at δ 2.4–2.6 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 507.23 (calculated for C₂₆H₂₇N₅O₂S) .
- IR : Validate hydroxyl (-OH) stretch at 3200–3400 cm⁻¹ and C=N/C=S vibrations at 1600–1650 cm⁻¹ .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination), using doxorubicin as a reference .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) activity via Ellman’s method at 412 nm .
Q. How does the compound’s solubility affect experimental design?
- Methodological Answer :
- Solvent Selection : Use DMSO for stock solutions (≤10 mg/mL) and dilute in PBS (pH 7.4) for biological assays.
- Aggregation Testing : Perform dynamic light scattering (DLS) to confirm no nanoparticle formation at working concentrations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy on phenyl rings) using a library of analogs. For example:
| Substituent | Activity (IC₅₀, μM) | Target |
|---|---|---|
| 4-OCH₃ | 12.3 ± 1.2 | AChE |
| 4-OC₂H₅ | 18.9 ± 2.1 | AChE |
- Computational Docking : Use AutoDock Vina to model binding modes with AChE (PDB: 4EY7), prioritizing π-π stacking with Trp286 and H-bonding with Glu199 .
Q. How can reaction kinetics be studied for the compound’s degradation under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 0, 6, 12, and 24 hours .
- Activation Energy Calculation : Use Arrhenius plots from accelerated stability studies (40–60°C) to predict shelf-life .
Q. What advanced techniques validate enantiomeric purity for chiral analogs?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 85:15) to resolve enantiomers (retention times: 8.2 min vs. 10.5 min) .
- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to reference standards .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced CNS penetration?
- Methodological Answer :
- LogP Optimization : Replace 4-methoxyphenyl with trifluoromethyl groups to lower logP from 3.8 to 2.5 (predicted via ChemDraw).
- Blood-Brain Barrier (BBB) Assay : Use parallel artificial membrane permeability assay (PAMPA-BBB) to measure Pe (ideal > 4.0 × 10⁻⁶ cm/s) .
Data Contradictions & Resolution
- Issue : Conflicting reports on antibacterial efficacy (MIC ranging from 8–64 µg/mL).
- Issue : Variability in melting points (218–225°C).
- Resolution : Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen to confirm polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
